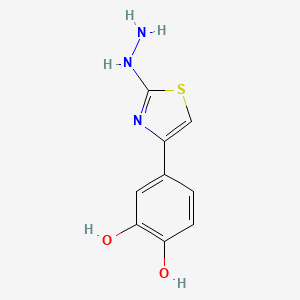

4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol

Description

4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol is a synthetic compound featuring a benzene-1,2-diol (catechol) core substituted with a hydrazine-linked thiazole moiety at the 4-position.

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

4-(2-hydrazinyl-1,3-thiazol-4-yl)benzene-1,2-diol |

InChI |

InChI=1S/C9H9N3O2S/c10-12-9-11-6(4-15-9)5-1-2-7(13)8(14)3-5/h1-4,13-14H,10H2,(H,11,12) |

InChI Key |

QXRBRUTXADCWTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)NN)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol typically involves the reaction of 2-aminothiazole with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with a benzene derivative to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

While specific applications of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol are not extensively documented, related research on thiazole and hydrazine derivatives suggests potential uses:

- Antitumor Activity: Some synthesized compounds containing a thiazole ring have been screened for in vitro antitumor activity against human cancer cell lines . Arylidene-hydrazinyl-thiazole derivatives have demonstrated significant antiproliferative activity against the MDA-MB231 and HeLa cell lines . For instance, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed notable activity against both MDA-MB-231 (IC50: 3.92 µg/mL) and HeLa (IC50: 11.4 µg/mL) cell lines .

- Synthesis and Reactions: Thiazole derivatives can be synthesized through various reactions and used as building blocks for creating more complex molecules . For example, 4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydrothiazol-2-yl)-acetonitrile can be prepared by reacting trimethoxy benzaldehyde with malononitrile and thioglycolic acid . These compounds can then undergo further reactions to create diverse derivatives with potential biological activities .

- Lactate Imaging: Chemical Exchange Saturation Transfer (CEST) MRI methods, such as LATEST, are used for non-invasive imaging of lactate, which is significant in cancer and metabolic disorders . Although 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol is not directly involved, this highlights the broader applicability of chemical compounds in diagnostic imaging .

Data Tables and Case Studies

Due to the limited direct research available on 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol, comprehensive data tables and case studies are not available. However, the related compound research provides some insight.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 |

IC50 values represent the concentration at which 50% inhibition of cell growth is observed . These values indicate the antiproliferative activity of the thiazole derivatives against the specified cancer cell lines .

Future Research Directions

Further research is needed to explore the specific applications of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol. This could include:

- Biological Activity Screening: Testing the compound against a wider range of cancer cell lines and other biological targets to identify potential therapeutic uses.

- Structure-Activity Relationship Studies: Modifying the structure of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol to optimize its activity and reduce potential side effects.

- In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models to assess its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Alkoxy-Substituted Benzene-1,2-diols

Compounds such as 4-(2-methoxyethyl)benzene-1,2-diol (4a) and 4-(2-hexyloxyethyl)benzene-1,2-diol (4e) () demonstrate how alkyl chain length influences physical properties:

| Compound | Substituent | Yield (%) | Physical State | HRMS (g/mol) |

|---|---|---|---|---|

| 4a (Methoxyethyl) | -OCH2CH2OCH3 | 96 | Liquid | 168.079 |

| 4e (Hexyloxyethyl) | -OCH2CH2O(CH2)5CH3 | 91 | Liquid | 238.158 |

Key Findings :

- The catechol core remains intact across derivatives, as confirmed by NMR and elemental analysis.

Heterocyclic-Linked Benzene-1,2-diols

Compounds like 4-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (3i) () and TC488 () highlight the impact of heterocyclic substituents:

| Compound | Heterocycle | Melting Point (°C) | Yield (%) | Bioactivity |

|---|---|---|---|---|

| 3i (Oxadiazole-thio) | 1,3,4-Oxadiazole | 168–170 | 62 | Not reported |

| TC488 (Triazole-ethyl) | 1,2,3-Triazole | N/A (green oil) | 57 | Antioxidant? |

Key Findings :

Amino/Hydrazino-Substituted Derivatives

Dopamine analogs (e.g., 4-(2-aminoethyl)benzene-1,2-diol hydrochloride) () and 4-(2-(benzylamino)ethyl)benzene-1,2-diol () provide pharmacokinetic insights:

| Compound | Substituent | Molecular Weight (g/mol) | Bioactivity |

|---|---|---|---|

| Dopamine hydrochloride | -CH2CH2NH2 | 189.64 | Neurotransmitter |

| Benzylamino derivative | -CH2CH2N(H)Bn | 243.3 | Not reported |

Key Findings :

- Hydrazine-thiazole hybrids are rare in natural products but could exhibit unique enzyme inhibition profiles (e.g., carbonic anhydrase or cholinesterase inhibition) .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various studies and data.

Synthesis and Characterization

The compound can be synthesized through various methods involving hydrazine derivatives and thiazole-based precursors. Characterization typically includes techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have shown that derivatives of 4-(2-hydrazino-thiazol-4-yl)-benzene-1,2-diol exhibit significant antimicrobial properties. They have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol Derivatives

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong | 8 |

| Escherichia coli | Moderate | 16 |

| Candida albicans | Strong | 4 |

| Pseudomonas aeruginosa | Weak | 32 |

The minimal inhibitory concentrations (MIC) indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast, liver, and prostate cancer cells.

Table 2: Anticancer Activity of 4-(2-Hydrazino-thiazol-4-yl)-benzene-1,2-diol

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| HepG2 (Liver Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

The mechanism of action appears to involve the inhibition of histone acetyltransferases (HATs), which play a crucial role in cell cycle regulation and gene transcription .

The biological activity of 4-(2-hydrazino-thiazol-4-yl)-benzene-1,2-diol is primarily attributed to its ability to interact with specific protein targets involved in critical cellular processes. Molecular docking studies suggest that it binds effectively to the active sites of enzymes such as GCN5 and p300, leading to altered acetylation patterns in histones and subsequent effects on gene expression .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected mice models.

- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to increased apoptosis in cancer cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.